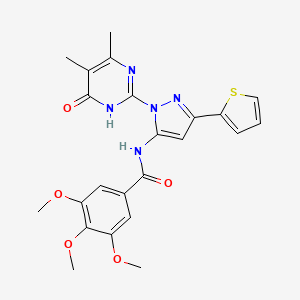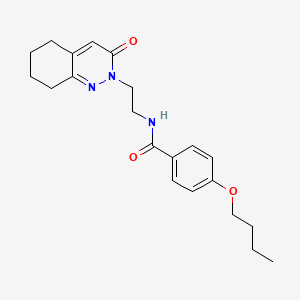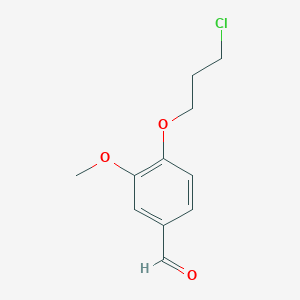
(Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is not fully understood. However, studies have shown that this compound can interact with various targets in the body, including enzymes, receptors, and ion channels. This interaction can lead to different physiological and biochemical effects.
Biochemical and Physiological Effects:
The this compound compound has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes, receptors, and ion channels, leading to changes in cellular signaling pathways. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline compound has several advantages and limitations for lab experiments. One of the advantages is its unique properties that make it suitable for various applications. However, its limited solubility in water can make it challenging to work with in certain experiments.
Direcciones Futuras
The (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline compound has several potential future directions for research. Some of these include:
1. Further studies to understand the mechanism of action of this compound and its potential targets in the body.
2. Investigating the potential applications of this compound in medicinal chemistry, including drug discovery and development.
3. Exploring the use of this compound in material science and nanotechnology applications.
4. Investigating the potential use of this compound as an antioxidant and anti-inflammatory agent in various diseases.
In conclusion, this compound is a unique chemical compound that has been extensively used in scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications in different fields make it a promising compound for future research.
Métodos De Síntesis
The synthesis of (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline involves the reaction of 3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-one with aniline in the presence of a base. The reaction is carried out under controlled conditions, and the resulting compound is purified to obtain the final product.
Aplicaciones Científicas De Investigación
The (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline compound has been extensively used in scientific research due to its unique properties. It has been used in various studies to understand its mechanism of action and potential applications in different fields, including medicinal chemistry, biochemistry, and material science.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-phenyl-3-propan-2-yl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14(2)21-18(15-9-11-17(22-3)12-10-15)13-23-19(21)20-16-7-5-4-6-8-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFOTGGLUOIAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)
amino}acetamide](/img/structure/B2456405.png)
![6-[(3-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2456407.png)
![N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2456408.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)


![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2456420.png)